molecular formula C21H19N3 B5741485 N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine

N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine

Cat. No.: B5741485
M. Wt: 313.4 g/mol
InChI Key: QQGDPOVSYBTEJB-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthalene ring, a benzimidazole moiety, and a prop-2-enyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine typically involves multi-step organic reactions. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce various reduced benzimidazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazole
  • N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine derivatives
  • Naphthalene-based benzimidazoles

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the naphthalene ring and the benzimidazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-1-prop-2-enylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3/c1-2-14-24-20-13-6-5-12-19(20)23-21(24)22-15-17-10-7-9-16-8-3-4-11-18(16)17/h2-13H,1,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGDPOVSYBTEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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